The compound (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is a cyclopropanamine derivative characterized by its unique structural features, including a cyclopropane ring and a substituted phenyl group. This compound is of interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in pharmaceutical synthesis.
Information regarding this compound can be sourced from various scientific literature, patent filings, and chemical databases. Notably, it has been referenced in studies focused on the synthesis of cyclopropanamine derivatives and their biological implications.
This compound falls under the classification of amines and cyclopropanes, specifically as a chiral amine due to the presence of stereogenic centers. Its molecular formula is , indicating the presence of bromine and fluorine substituents on the phenyl ring.
The synthesis of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine can be achieved through several synthetic routes. A common method involves the cyclopropanation of a suitable precursor, such as 4-bromo-3-fluorobenzylamine. This process typically includes:
Specific reaction conditions such as temperature, solvent choice (often dichloromethane or toluene), and reaction time are critical for optimizing yield and selectivity. The use of chiral catalysts may also be employed to enhance enantioselectivity during synthesis.
The molecular structure of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine features:
Key structural data includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 220 g/mol |
| IUPAC Name | (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine |
| InChI Key | Specific InChI Key available in chemical databases |
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific reaction conditions will dictate the efficiency and selectivity of these transformations.
The mechanism of action for (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Research suggests that this compound may act as an inhibitor or modulator within biochemical pathways relevant to neurological functions. Detailed studies are needed to clarify its precise mechanism and potential therapeutic implications.
This compound typically exhibits:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Varies based on pressure |
| Density | Typically around 1 g/cm³ |
Relevant analyses such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for characterizing this compound's structure and confirming purity.
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine has several scientific uses:
The cyclopropane ring serves as a cornerstone in modern medicinal chemistry due to its unique ability to enforce precise three-dimensional orientations of pharmacophores. This trans-fused, three-membered carbocyclic system possesses significant ring strain (approximately 27.5 kcal/mol), resulting in shortened C–C bonds (1.51 Å) and compressed bond angles (60°) compared to unstrained systems. This inherent strain translates into conformational rigidity, effectively locking substituents attached to the ring in well-defined spatial positions. For (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine, this rigidity ensures that the primary amine group and the halogenated aryl ring maintain a fixed spatial relationship, optimizing the molecule for target engagement [4].
The cyclopropane's rigidity confers a critical entropic advantage during binding interactions. Unlike flexible chains that pay a significant entropy penalty upon adopting a bound conformation, constrained systems like cyclopropanes approach their biological targets in a pre-organized bioactive geometry. This effect is particularly valuable in targeting protein-protein interaction interfaces or allosteric sites demanding precise ligand topology. The trans-configuration of the 1,2-disubstituted cyclopropane places the amine and aryl substituents in a diplanar arrangement, creating a large dipole moment perpendicular to the ring plane that influences electrostatic interactions with target proteins [2].
Table 1: Structural Advantages of Cyclopropane in Bioactive Molecules
| Structural Feature | Conformational Effect | Biological Consequence |
|---|---|---|
| High Ring Strain (27.5 kcal/mol) | Restricted rotation around C-C bonds | Reduced entropic penalty upon binding |
| Shortened C-C Bonds (1.51 Å) | Increased torsional barrier | Pre-organized bioactive conformation |
| Diplanar Substituent Arrangement | Fixed spatial orientation of pharmacophores | Precise vectoring of key functional groups |
| Bent Bonds (Increased s-character) | Enhanced σ-donor/π-acceptor capacity | Improved interactions with metal ions/polar residues |
The (1R,2S) absolute stereochemistry of the cyclopropylamine scaffold critically determines its molecular recognition properties. This specific configuration positions the 4-bromo-3-fluorophenyl moiety and the primary amine in a spatial orientation complementary to the binding pockets of biological targets like G protein-coupled receptors (GPCRs) and enzymes. Computational docking studies of structurally related trans-cyclopropylamine derivatives reveal that the primary amine engages in a salt bridge interaction with conserved aspartate residues (e.g., Asp113 in aminergic GPCRs), while the halogenated aryl ring occupies a hydrophobic subpocket defined by aromatic and aliphatic side chains [2].
The bromine substituent at the para-position of the phenyl ring serves dual purposes: it acts as a substantial hydrophobic anchor filling a lipophilic pocket, and its electron-withdrawing nature modulates the electron density of the aromatic system, influencing π-π stacking or cation-π interactions. The meta-fluorine atom, strategically positioned adjacent to the bromine, contributes to target selectivity through orthogonal electronic effects and by providing a hydrogen bond acceptor site. This specific halogen pattern creates a distinctive electrostatic surface that differentiates between closely related receptor subtypes. Cryo-EM structural analysis of related cyclopropylamine-bound GPCR complexes demonstrates that the (1R,2S) enantiomer optimally positions the aryl halogens toward transmembrane helices 5 and 6, regions critical for receptor activation [2] [7].
Table 2: Binding Interactions Mediated by (1R,2S) Configuration
| Molecular Feature | Interaction Type | Target Residues/Region |
|---|---|---|
| Primary Ammonium Group (NH₃⁺) | Salt Bridge | Conserved Aspartate (TM3) |
| Aromatic Ring System | π-Stacking | Phe/Tyr/Trp in TM5/TM6 |
| para-Bromine Atom | Hydrophobic Filling | Leu/Val/Ile Side Chains |
| meta-Fluorine Atom | Dipole Interaction | Ser/Thr Backbone Carbonyls |
| Cyclopropane Ring CH₂ | CH-π Interaction | Proline-Rich Motifs |
The pharmacological profile of cyclopropylamine derivatives exhibits profound stereochemical dependence, with the (1R,2S) enantiomer typically demonstrating superior target engagement compared to its (1S,2R) counterpart. Structure-activity relationship (SAR) studies across multiple chemotypes consistently reveal that inversion of stereochemistry at either chiral center reduces potency by 10- to 100-fold. For example, in GPR88 agonists featuring a related trans-2-(3,4-difluorophenyl)cyclopropylamine core, the (1R,2S) enantiomer exhibited an EC₅₀ of 45 nM, while the (1S,2R) enantiomer showed dramatically reduced activity (EC₅₀ > 10,000 nM) in cAMP accumulation assays [2].
This enantioselectivity extends beyond simple potency differences to impact signaling bias and subtype selectivity. The distinct three-dimensional presentation of pharmacophores in each enantiomer leads to engagement with different subsets of residues within the binding pocket, potentially triggering unique receptor conformations. For instance, the (1R,2S) enantiomer of a structurally similar P2Y12 receptor modulator demonstrated potent antiplatelet activity (IC₅₀ = 0.22 μM), while the (1S,2R) enantiomer was virtually inactive (IC₅₀ > 100 μM) [4]. This dramatic divergence stems from the inability of the (1S,2R) enantiomer to simultaneously form the essential salt bridge with Asp residues while properly orienting the aryl pharmacophore toward the hydrophobic accessory pocket.
Molecular dynamics simulations of both enantiomers bound to representative targets reveal significant differences in binding stability and residue engagement patterns. The (1R,2S) enantiomer maintains stable hydrogen bonding with backbone carbonyls of Ser282 and Gly283 (residue numbering based on GPR88) throughout simulation trajectories, interactions that are transient or absent with the (1S,2R) enantiomer [2]. Furthermore, the bromine atom in the (1R,2S) configuration establishes favorable halogen bonding with carbonyl oxygen atoms at distances of 3.2-3.5 Å and angles approaching 180°, interactions geometrically disfavored in the opposite enantiomer.
Table 3: Enantiomeric Comparison of Pharmacological Parameters
| Pharmacological Parameter | (1R,2S) Enantiomer | (1S,2R) Enantiomer | Activity Ratio |
|---|---|---|---|
| GPCR Agonism (EC₅₀) | 10-100 nM | >10,000 nM | >100-fold |
| Enzyme Inhibition (Kᵢ) | 50-200 nM | 5-20 μM | 25-100-fold |
| Target Residence Time | 120-300 seconds | <30 seconds | >4-fold |
| Functional Selectivity (β-arrestin vs. G-protein) | Balanced signaling | Biased toward β-arrestin | N/A |
| Membrane Permeability (PAMPA) | Moderate to High | Moderate to High | ~1-fold |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5